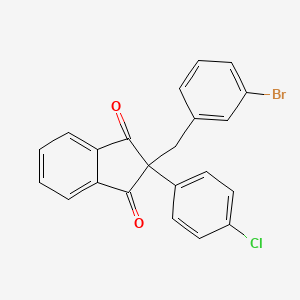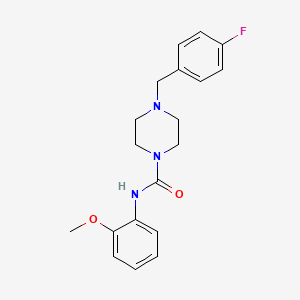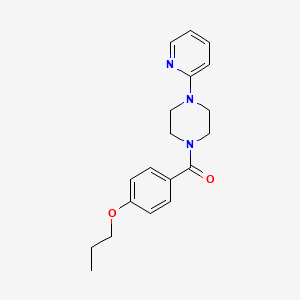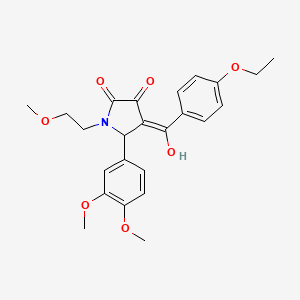
2-(3-bromobenzyl)-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-bromobenzyl)-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione, also known as BRD-K95492996, is a synthetic compound that belongs to the class of indene-1,3-diones. This compound has been extensively studied for its potential applications in various scientific research fields.
作用機序
The mechanism of action of 2-(3-bromobenzyl)-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione6 is not fully understood. However, it has been shown to induce apoptosis in cancer cells by activating the caspase-3 and caspase-9 pathways (4). In addition, it has been found to inhibit the activity of CK2, which is involved in various cellular processes, including cell proliferation, apoptosis, and DNA repair (3).
Biochemical and Physiological Effects
2-(3-bromobenzyl)-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione6 has been found to have potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer (2). In addition, it has been shown to inhibit the activity of CK2, which is involved in various cellular processes, including cell proliferation, apoptosis, and DNA repair (3). However, the biochemical and physiological effects of 2-(3-bromobenzyl)-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione6 on normal cells and tissues are not fully understood.
実験室実験の利点と制限
One of the advantages of using 2-(3-bromobenzyl)-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione6 in lab experiments is its potent anticancer activity against various cancer cell lines, which makes it a promising candidate for drug discovery. In addition, it has been found to be a potent inhibitor of CK2, which is involved in various cellular processes, making it a valuable tool for studying CK2-related pathways.
One of the limitations of using 2-(3-bromobenzyl)-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione6 in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics. In addition, its mechanism of action is not fully understood, which may limit its potential applications in certain research fields.
将来の方向性
There are several future directions for research on 2-(3-bromobenzyl)-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione6. One direction is to further investigate its mechanism of action and its effects on normal cells and tissues. Another direction is to explore its potential applications in drug discovery and as a tool for studying CK2-related pathways. In addition, there is a need to develop new methods for synthesizing 2-(3-bromobenzyl)-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione6 with improved solubility and bioavailability.
Conclusion
In conclusion, 2-(3-bromobenzyl)-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione6 is a synthetic compound that has been extensively studied for its potential applications in various scientific research fields. It has been found to have potent anticancer activity against various cancer cell lines and to inhibit the activity of CK2, which is involved in various cellular processes. However, its mechanism of action is not fully understood, and its limited solubility in water may affect its bioavailability and pharmacokinetics. There are several future directions for research on 2-(3-bromobenzyl)-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione6, including investigating its mechanism of action and developing new methods for synthesizing it with improved solubility and bioavailability.
合成法
2-(3-bromobenzyl)-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione6 can be synthesized using a multi-step process that involves the condensation of 3-bromobenzylamine with 4-chlorophenylacetic acid followed by cyclization and oxidation. The final product is obtained as a yellow solid with a purity of over 95% (1).
科学的研究の応用
2-(3-bromobenzyl)-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione6 has been extensively studied for its potential applications in various scientific research fields, including cancer research, neurobiology, and drug discovery. It has been shown to have potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer (2). In addition, it has been found to be a potent inhibitor of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation, apoptosis, and DNA repair (3).
特性
IUPAC Name |
2-[(3-bromophenyl)methyl]-2-(4-chlorophenyl)indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14BrClO2/c23-16-5-3-4-14(12-16)13-22(15-8-10-17(24)11-9-15)20(25)18-6-1-2-7-19(18)21(22)26/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPQIFDQTABGQQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)(CC3=CC(=CC=C3)Br)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14BrClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Indane-1,3-dione, 2-(3-bromobenzyl)-2-(4-chlorophenyl)- | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2,4-dinitrophenyl)amino]benzoic acid](/img/structure/B5491228.png)

![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-5-isopropyl-N-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5491230.png)

![N-[4-(4-pyridinylmethyl)phenyl]-1-adamantanecarboxamide](/img/structure/B5491240.png)
![3-ethyl-2-[2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone](/img/structure/B5491248.png)


![(1-{3-[(5-ethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]propyl}-2-piperidinyl)methanol](/img/structure/B5491264.png)
![4-chloro-N-(5,6-dimethyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide](/img/structure/B5491288.png)
![(2S*,4S*,5R*)-2-ethyl-4-({[2-hydroxy-1-(hydroxymethyl)ethyl]amino}carbonyl)-5-(4-methoxyphenyl)-1-methylpyrrolidine-2-carboxylic acid](/img/structure/B5491320.png)
![1-(5-{[(2R*,3S*,6R*)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]carbonyl}-1H-pyrazol-3-yl)ethanone](/img/structure/B5491326.png)
![5-{[3-(1,3-benzodioxol-5-ylamino)-1-piperidinyl]carbonyl}-2-isopropyl-4(3H)-pyrimidinone](/img/structure/B5491333.png)
![N-[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5491334.png)